Cas no 84750-93-6 (4-Bromo-β,β-difluorostyrene)

4-Bromo-β,β-difluorostyrene structure
4-Bromo-β,β-difluorostyrene structure
Nome do Produto:4-Bromo-β,β-difluorostyrene
N.o CAS:84750-93-6
MF:C8H5BrF2
MW:219.026108503342
MDL:MFCD08276320
CID:707473
PubChem ID:87558574

4-Bromo-β,β-difluorostyrene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Bromo-4-(2,2-difluorovinyl)benzene
    • 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC)
    • 1-bromo-4-(2,2-difluoroethenyl)benzene
    • 4-BROMO-BETA,BETA-DIFLUOROSTYRENE
    • Benzene,1-bromo-4-(2,2-difluoroethenyl)-
    • ,&beta
    • 1-Bromo-4-(2,2-difluorovinyl)benzene (stabilized with TBC)
    • 2-(4-Bromophenyl)-1,1-difluoroethylene (stabilized with TBC)
    • FCH1327098
    • 2-(4-Bromophenyl)-1,1-difluoroethylene
    • AX8258056
    • B2856
    • 4-Bromo-β,β-difluorostyrene
    • 1-Bromo-4-(2,2-difluoroethenyl)benzene (ACI)
    • 1,1-Difluoro-2-(4-bromophenyl)ethene
    • MFCD08276320
    • C8H5BrF2
    • 84750-93-6
    • CS-0186320
    • AS-62708
    • DTXSID20628881
    • SY055118
    • SCHEMBL1054194
    • T71386
    • AKOS015835643
    • MDL: MFCD08276320
    • Inchi: 1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H
    • Chave InChI: LXJISEJYMAHRKE-UHFFFAOYSA-N
    • SMILES: F/C(=C/C1C=CC(Br)=CC=1)/F

Propriedades Computadas

  • Massa Exacta: 217.95400
  • Massa monoisotópica: 217.954
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 144
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 0
  • XLogP3: 3.4

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.57
  • Ponto de ebulição: 209.8°C at 760 mmHg
  • Ponto de Flash: 80.7°C
  • Índice de Refracção: 1.5420-1.5460
  • PSA: 0.00000
  • LogP: 3.68650
  • Solubilidade: Not determined

4-Bromo-β,β-difluorostyrene Informações de segurança

4-Bromo-β,β-difluorostyrene Dados aduaneiros

  • CÓDIGO SH:2903999090
  • Dados aduaneiros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Bromo-β,β-difluorostyrene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B680660-100mg
4-Bromo-β,β-difluorostyrene
84750-93-6
100mg
$ 80.00 2022-06-06
eNovation Chemicals LLC
D250365-5g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$750 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1256990-250mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 98%,stabilized with TBC
250mg
¥186.00 2024-07-28
Chemenu
CM185846-5g
1-bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$295 2021-08-05
eNovation Chemicals LLC
D250365-10g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
10g
$990 2024-08-03
eNovation Chemicals LLC
D250365-10g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
10g
$990 2025-02-19
1PlusChem
1P003LGF-100mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
100mg
$13.00 2025-02-20
1PlusChem
1P003LGF-5g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
5g
$240.00 2025-02-20
A2B Chem LLC
AB66975-1g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
1g
$97.00 2024-04-19
1PlusChem
1P003LGF-250mg
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95% (stabilized with TBC)
250mg
$22.00 2025-02-20

4-Bromo-β,β-difluorostyrene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Sodium fluoride Solvents: Ethyl acetate ;  1 min, 90 °C
1.2 10 min, 90 °C; 1 h, 90 °C
Referência
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Método de produção 2

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Dimethyl carbonate ;  1 h, rt
1.2 Reagents: Water ;  rt
Referência
Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes Via Desilylative Defluorination Of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes
Carreras, Virginie ; Ollevier, Thierry, Journal of Organic Chemistry, 2021, 86(18), 13160-13168

Método de produção 3

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Lithium iodide Solvents: Dimethylformamide ,  1,4-Dioxane ;  24 h, 120 °C
Referência
Direct Difluoromethylenation of Carbonyl Compounds Using TMSCF3: The Right Conditions
Prakash, Surya G.; Krishnamoorthy, Sankarganesh; Kothandaraman, Jotheeswari; Saldana, Jacqueline, European Journal of Organic Chemistry, 2016, 2016(29), 4965-4969

Método de produção 4

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  2 h, 110 °C
1.2 Solvents: Water
Referência
Pd-catalyzed selective carbonylation of gem-difluoroalkenes: a practical synthesis of difluoromethylated esters
Liu, Jiawang; Yang, Ji; Ferretti, Francesco; Jackstell, Ralf; Beller, Matthias, Angewandte Chemie, 2019, 58(14), 4690-4694

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 min, -78 °C; 6 - 24 h, -78 °C → rt
Referência
Diethyl difluoromethylphosphonate: a source of [CF2H]- and [CF2]2- moieties
Zibinsky, M.; Beier, P.; Surya Prakash, G. K., Khimiya v Interesakh Ustoichivogo Razvitiya, 2008, 16(1), 71-75

Método de produção 6

Condições de reacção
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dimethyl sulfoxide ;  20 h, 40 °C
Referência
A one-step synthesis of gem-difluoroolefins from alcohols
Xiao, Xuan; Yao, Xu; Yu, Jiao; Tang, Ting; Xiao, Can; et al, Journal of Fluorine Chemistry, 2020, 240,

Método de produção 7

Condições de reacção
1.1 Solvents: N-Methyl-2-pyrrolidone ;  4 h, 80 °C
Referência
Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine
Zheng, Jian; Cai, Ji; Lin, Jin-Hong; Guo, Yong; Xiao, Ji-Chang, Chemical Communications (Cambridge, 2013, 49(68), 7513-7515

Método de produção 8

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  1 - 10 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Referência
[3+2]-Annulation of gem-Difluoroalkenes and Pyridinium Ylides: Access to Functionalized 2-Fluoroindolizines
Zhang, Jun-Qi; Hu, Dandan; Song, Jinyu; Ren, Hongjun, Journal of Organic Chemistry, 2021, 86(6), 4646-4660

Método de produção 9

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  0.5 h, 80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 6 h, 80 °C
1.3 Reagents: Sodium chloride Solvents: Water
Referência
Tandem C-C/C-N Bond Formation via Rh(III)-Catalyzed α-Fluoroalkenylation and Sequential Annulation of 2-Arylquinazolinones and gem-Difluorostyrenes
Pang, Binghan; Wang, Yangyang; Hao, Liqiang; Wu, Gaorong; Ma, Zhihong; et al, Journal of Organic Chemistry, 2023, 88(1), 143-153

Método de produção 10

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  4 h, 70 °C
Referência
The use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as the difluorocarbene source to generate an in situ source of difluoromethylene triphenylphosphonium ylide
Thomoson, Charles S.; Martinez, Henry; Dolbier, William R. Jr., Journal of Fluorine Chemistry, 2013, 150, 53-59

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -50 °C
1.2 Reagents: Ammonium chloride ;  -50 °C → -40 °C; -40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Difluoromethyl 2-pyridyl sulfone
Jiang, Fanzhou; Hu, Jinbo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-7

Método de produção 12

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  30 min, 100 °C; 30 min, 100 °C
Referência
Copper-Catalyzed Regioselective Monodefluoroborylation of Polyfluoroalkenes en Route to Diverse Fluoroalkenes
Sakaguchi, Hironobu; Uetake, Yuta; Ohashi, Masato; Niwa, Takashi ; Ogoshi, Sensuke ; et al, Journal of the American Chemical Society, 2017, 139(36), 12855-12862

Método de produção 13

Condições de reacção
1.1 Reagents: Zinc oxide (ZnO) Solvents: Dimethylformamide ;  10 h, 90 °C
Referência
ZnO-promoted Wittig gem-difluoroolefination of aldehydes with [Ph3P+CF2H·Br-]
Yu, Jiao; Lin, Jinhong; Xiao, Jichang, Youji Huaxue, 2019, 39(1), 265-269

Método de produção 14

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  100 °C; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Referência
Stereoselective formation of Z-monofluoroalkenes by nickel-catalyzed defluorinative coupling of gem-difluoroalkenes with lithium organoborates
Xiao, Yisa ; Huang, Weichen; Shen, Qilong, Chinese Chemical Letters, 2022, 33(9), 4277-4280

Método de produção 15

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Nucleophilic (phenylsulfonyl)difluoromethylation of alkyl halides using PhSO2CF2SiMe3: preparation of gem-difluoroalkenes and trifluoromethyl compounds
Zhu, Lingui; Li, Ya; Zhao, Yanchuan; Hu, Jinbo, Tetrahedron Letters, 2010, 51(47), 6150-6152

Método de produção 16

Condições de reacção
1.1 Solvents: Dimethylformamide ;  2 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Referência
Decarboxylative Julia-Kocienski gem-Difluoro-Olefination of 2-Pyridinyl Sulfonyldifluoroacetate
Wang, Xiao-Ping; Lin, Jin-Hong; Xiao, Ji-Chang; Zheng, Xing, European Journal of Organic Chemistry, 2014, 2014(5), 928-932

Método de produção 17

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Zinc Solvents: Dimethylacetamide ;  100 °C
Referência
Synthesis of Alkyl Aryl(heteroaryl)acetates from N-Oxides, 1,1-Difluorostyrenes, and Alcohols
Loska, Rafal; Szachowicz, Katarzyna; Szydlik, Dorota, Organic Letters, 2013, 15(22), 5706-5709

Método de produção 18

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: N-Methyl-2-pyrrolidone ;  30 min, 120 °C
Referência
Synthesis of tetrazines from gem-difluoroalkenes under aerobic conditions at room temperature
Fang, Zheng; Hu, Wen-Li; Liu, De-Yong; Yu, Chu-Yi; Hu, Xiang-Guo, Green Chemistry, 2017, 19(5), 1299-1302

4-Bromo-β,β-difluorostyrene Raw materials

4-Bromo-β,β-difluorostyrene Preparation Products

4-Bromo-β,β-difluorostyrene Literatura Relacionada

Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.